molecular formula C12H16N2O5S B14580039 N-(Methanesulfonyl)-N-(4-nitrophenyl)pentanamide CAS No. 61068-38-0

N-(Methanesulfonyl)-N-(4-nitrophenyl)pentanamide

Cat. No.: B14580039
CAS No.: 61068-38-0
M. Wt: 300.33 g/mol
InChI Key: GMZTXAXPPGQFNO-UHFFFAOYSA-N
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Description

Pentanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)-: is a synthetic organic compound characterized by the presence of a pentanamide backbone substituted with a methylsulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves the following steps:

    Formation of the Pentanamide Backbone: This can be achieved through the reaction of pentanoic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the amide nitrogen using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Nitrophenyl Group: The final step is the nitration of the phenyl ring, which can be accomplished using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pentanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)-:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the methylsulfonyl group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Pentanamide, N-(methylsulfonyl)-N-phenyl-: Lacks the nitro group, which may result in different reactivity and biological activity.

    Pentanamide, N-(methylsulfonyl)-N-(4-chlorophenyl)-:

Uniqueness

  • The presence of both the methylsulfonyl and nitrophenyl groups in Pentanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61068-38-0

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

N-methylsulfonyl-N-(4-nitrophenyl)pentanamide

InChI

InChI=1S/C12H16N2O5S/c1-3-4-5-12(15)13(20(2,18)19)10-6-8-11(9-7-10)14(16)17/h6-9H,3-5H2,1-2H3

InChI Key

GMZTXAXPPGQFNO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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